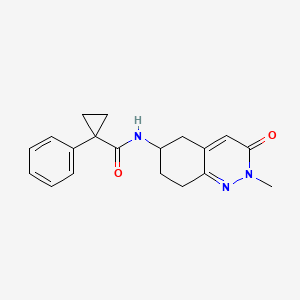
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1-phenylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N2O2, with a molecular weight of approximately 302.38 g/mol. The structure features a cyclopropanecarboxamide moiety attached to a hexahydrocinnoline derivative, which is known for various pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of hexahydrocinnoline compounds exhibit anticancer properties. For instance, research has shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that treatment with similar compounds resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may act as a potential candidate for developing new antibiotics .
Neuroprotective Effects
Research indicates that hexahydrocinnoline derivatives may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive functions and reduced oxidative stress markers . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells, researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 15 µM) .
Case Study 2: Antimicrobial Screening
A series of antimicrobial susceptibility tests were conducted against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, suggesting moderate effectiveness compared to standard antibiotics .
特性
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-17(23)12-13-11-15(7-8-16(13)21-22)20-18(24)19(9-10-19)14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAQBNRMYSEJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














